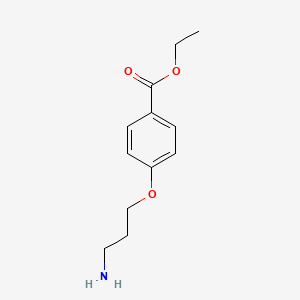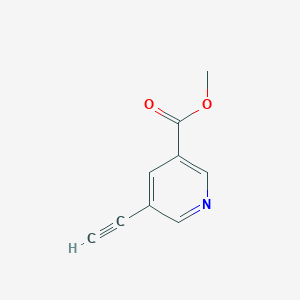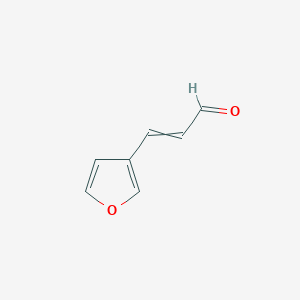![molecular formula C6H9NOS B1396640 [2-Hidroxi-1-(tiofen-2-IL)etil]amina CAS No. 171661-56-6](/img/structure/B1396640.png)
[2-Hidroxi-1-(tiofen-2-IL)etil]amina
Descripción general
Descripción
“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is a chemical compound with the CAS Number: 171661-56-6 . Its IUPAC name is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol . The molecular weight of this compound is 144.22 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can be represented by the InChI code: 1S/C6H10NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8-9H,4,7H2 .Chemical Reactions Analysis
Thiophene derivatives like “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis
“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Inhibición de la Tirosinasa
El compuesto ha sido identificado como un potente inhibidor de la tirosinasa, que es crucial para la síntesis de melanina en la piel. Esta propiedad lo convierte en un candidato para aplicaciones cosméticas en tratamientos de aclaramiento de la piel y prevención de la hiperpigmentación .
Actividad Biológica
Los análogos basados en el tiofeno, incluidos los derivados de la [2-Hidroxi-1-(tiofen-2-IL)etil]amina, son reconocidos por su amplia gama de actividades biológicas. Se consideran valiosos para los químicos medicinales para desarrollar compuestos con diversos efectos biológicos .
Aplicaciones en la Ciencia de los Materiales
En la ciencia de los materiales, los derivados del tiofeno se utilizan por sus propiedades electrónicas. Se utilizan en la fabricación de diodos emisores de luz (LED) y otros dispositivos electrónicos debido a su naturaleza conductora .
Propiedades Antimicrobianas
Los derivados del tiofeno también exhiben propiedades antimicrobianas, lo que los hace útiles en el desarrollo de nuevos antibióticos y agentes antisépticos para combatir las infecciones microbianas .
Propiedades Analgésicas
Se ha encontrado que estos compuestos poseen propiedades analgésicas, proporcionando alivio del dolor que puede ser beneficioso en el desarrollo de nuevos medicamentos para el manejo del dolor .
Efectos Antihipertensivos
Por último, muestran promesa en la medicina cardiovascular como antihipertensivos, que pueden ayudar a controlar la presión arterial alta y las afecciones cardiovasculares relacionadas .
Direcciones Futuras
Thiophene-based analogs, including “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for thiophene derivatives.
Mecanismo De Acción
Target of Action
Thiophene-based analogs have been studied extensively for their potential biological activities .
Mode of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine. For instance, the compound is unstable and requires protection with nitrogen gas. It appears as a light yellow clear liquid but turns red upon prolonged exposure .
Análisis Bioquímico
Biochemical Properties
[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of geldanamycin derivatives, which are known to inhibit HCV replication by targeting Hsp90 . The nature of these interactions often involves binding to active sites on enzymes or forming complexes with proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells, indicating its potential impact on cellular energy metabolism . Additionally, its role in the synthesis of piperazine-2,6-dione derivatives suggests it may influence cellular processes related to protein synthesis and degradation .
Molecular Mechanism
At the molecular level, [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives, which may act as enzyme inhibitors or activators . These interactions can lead to changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is a light yellow clear liquid that turns red upon prolonged exposure, indicating potential degradation . This degradation can affect its efficacy and interactions with biomolecules over time.
Dosage Effects in Animal Models
The effects of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For example, studies on similar compounds have shown threshold effects where low doses enhance cellular function, but high doses result in toxicity . Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes condensation reactions to form derivatives that participate in metabolic processes . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting its bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
2-amino-2-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQAOHZFHBEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)




![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)





